molecular formula C19H15BrO3 B398898 4-Bromo-1-naphthyl 3-ethoxybenzoate

4-Bromo-1-naphthyl 3-ethoxybenzoate

Cat. No.: B398898
M. Wt: 371.2g/mol
InChI Key: RDNHPZSMZMKIGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthyl 3-ethoxybenzoate is a brominated aromatic ester characterized by a naphthyl group substituted with a bromine atom at the 4-position and a benzoate moiety bearing a 3-ethoxy substituent. This compound is synthesized via cross-aldol condensation under solvent-free conditions using silica-sulfuric acid as a heterogeneous catalyst, a method noted for its efficiency, high yield (>90%), and environmental sustainability due to catalyst reusability . The structural features of this compound, including the electron-withdrawing bromine and the ethoxy group, influence its reactivity and physical properties, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula

C19H15BrO3

Molecular Weight

371.2g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 3-ethoxybenzoate

InChI

InChI=1S/C19H15BrO3/c1-2-22-14-7-5-6-13(12-14)19(21)23-18-11-10-17(20)15-8-3-4-9-16(15)18/h3-12H,2H2,1H3

InChI Key

RDNHPZSMZMKIGJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • 4-Bromo-1-naphthyl chalcones: Synthesized using the same silica-sulfuric acid catalyst, these α,β-unsaturated ketones share the brominated naphthyl group but lack the benzoate ester.
  • 1-Naphthyl 3-ethoxybenzoate : The removal of the bromine atom decreases molecular weight and polarity, likely lowering melting points compared to the brominated analogue. This also reduces electrophilicity, impacting applications in catalysis or medicinal chemistry.
  • 4-Bromo-1-naphthyl 4-ethoxybenzoate : Positional isomerism of the ethoxy group (3- vs. 4-) alters electronic distribution. The para-substituted ethoxy group may enhance resonance stabilization, whereas the meta-substitution in 3-ethoxybenzoate introduces steric and electronic effects that influence solubility and crystallinity.

Catalyst and Solvent Efficiency

The table below compares synthesis conditions for 4-Bromo-1-naphthyl 3-ethoxybenzoate and related compounds:

Compound Catalyst Solvent Yield (%) Catalyst Reusability Reference
This compound Silica-sulfuric acid None >90 Yes
4-Bromo-1-naphthyl chalcones Silica-sulfuric acid None 85–92 Yes
Traditional benzoate esters H₂SO₄ (homogeneous) Ethanol 70–80 No

Key findings:

  • Solvent-free synthesis minimizes waste and simplifies purification, contrasting with traditional methods requiring solvents like ethanol .
  • Silica-sulfuric acid outperforms homogeneous acids (e.g., H₂SO₄) in reusability and yield, reducing environmental impact .

Physical and Spectral Properties

  • Melting Points: Brominated derivatives (e.g., this compound) exhibit higher melting points than non-brominated analogues due to increased molecular symmetry and halogen-related intermolecular forces.
  • Spectroscopic Data: IR and NMR spectra confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and ethoxy (C-O, ~1250 cm⁻¹) groups. The bromine atom induces distinct deshielding effects in ¹H NMR, differentiating it from non-brominated compounds .

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